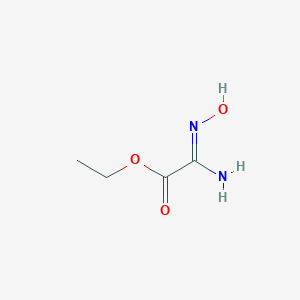

Ethyl 2-oximinooxamate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-amino-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYKRMZPOOILBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430645 | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-74-4 | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-oximinooxamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-oximinooxamate from Diethyl Oxalate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of Ethyl 2-oximinooxamate (CAS 10489-74-4), a valuable building block in medicinal chemistry and a versatile ligand in catalysis.[1] The presented strategy is a robust two-step process commencing with the selective mono-aminolysis of diethyl oxalate to yield the key intermediate, ethyl oxamate. This is followed by a direct oximation to furnish the final product. This document elucidates the chemical principles underpinning each transformation, offers detailed, field-tested experimental procedures, and includes guidance on characterization, safety, and process optimization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers in synthetic and process chemistry environments.

Strategic Overview and Mechanistic Rationale

The conversion of diethyl oxalate into this compound is most effectively achieved via a two-step sequence. A direct, one-pot reaction is generally disfavored due to the multiple reactive sites on the starting materials, which could lead to a complex mixture of products, including hydroxamic acids and diamides.[2] Our strategic approach isolates each key transformation, ensuring high yields and product purity.

Overall Synthetic Workflow:

The synthesis is logically divided into the formation of an amide intermediate followed by the installation of the oxime functionality.

Figure 1: High-level workflow for the two-step synthesis.

Step 1: Selective Mono-aminolysis of Diethyl Oxalate

Diethyl oxalate serves as a versatile C4 building block with two electrophilic ester groups.[3] Its reaction with nucleophiles like amines is a cornerstone of organic synthesis. While primary amines typically react in a 2:1 molar ratio to yield symmetrical oxamides, the reaction can be controlled to favor mono-substitution.[4][5] In this step, we exploit this reactivity by using a controlled amount of an ammonia source to selectively attack one ester carbonyl, yielding ethyl oxamate.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of ammonia attacks one of the ester carbonyls, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide leaving group, generating the stable amide bond of ethyl oxamate.

Figure 2: Nucleophilic attack and formation of ethyl oxamate.

Step 2: Oximation of Ethyl Oxamate

The intermediate, ethyl oxamate (H₂N-CO-COOEt), contains an α-ketoester functionality. The ketone-like carbonyl group is susceptible to condensation reactions with nucleophiles. This step involves the reaction with hydroxylamine (NH₂OH) to form the desired oxime. Hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a mild base.[6]

Mechanism: The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic keto-carbonyl carbon of ethyl oxamate. This forms a carbinolamine intermediate. Subsequent acid- or base-catalyzed dehydration eliminates a molecule of water to yield the final C=NOH double bond of the oxime.[6] The reaction is analogous to the well-established synthesis of oximes from pyruvates.[6]

Experimental Protocols

Step 1: Synthesis of Ethyl Oxamate from Diethyl Oxalate

This protocol is designed to favor the formation of the mono-amidated product by controlling stoichiometry and reaction temperature.

Protocol Details:

| Parameter | Specification | Rationale |

| Reagents | Diethyl Oxalate, Ethanolic Ammonia | Ethanolic ammonia provides a controlled source of the nucleophile in a compatible solvent. |

| Stoichiometry | 1.0 equiv. Diethyl Oxalate, 1.1 equiv. Ammonia | A slight excess of ammonia ensures complete consumption of the limiting reagent while minimizing diamide formation. |

| Solvent | Anhydrous Ethanol | Serves as both the reaction medium and the solvent for the ammonia source. |

| Temperature | 0 °C to Room Temperature | Initial cooling mitigates the exothermic reaction; allowing it to warm ensures completion. |

| Reaction Time | 4-6 hours | Sufficient time for complete conversion as monitored by TLC. |

Step-by-Step Methodology:

-

A solution of 7.0 M ammonia in ethanol (15.7 mL, 0.11 mol) is added to a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

To the stirred solution, diethyl oxalate (14.6 g, 0.10 mol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure ethyl oxamate as a white crystalline solid.

Step 2: Synthesis of this compound from Ethyl Oxamate

This procedure is adapted from established methods for the oximation of α-keto esters.[6]

Protocol Details:

| Parameter | Specification | Rationale |

| Reagents | Ethyl Oxamate, Hydroxylamine Hydrochloride, Sodium Carbonate | Sodium carbonate is a mild base used to liberate free hydroxylamine from its hydrochloride salt.[6] |

| Stoichiometry | 1.0 equiv. Ethyl Oxamate, 1.1 equiv. NH₂OH·HCl, 0.6 equiv. Na₂CO₃ | A slight excess of hydroxylamine ensures complete reaction. The base is sufficient to neutralize the HCl and catalyze the reaction. |

| Solvent | Aqueous Ethanol | A co-solvent system ensures the solubility of both the organic substrate and the inorganic reagents. |

| Temperature | Room Temperature | The reaction proceeds efficiently without heating, preventing potential side reactions. |

| Reaction Time | 1-2 hours | Oximation is typically a rapid reaction. |

Step-by-Step Methodology:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (7.65 g, 0.11 mol) in 100 mL of water.

-

To this solution, add sodium carbonate (5.83 g, 0.055 mol) in portions. Stir for five minutes until effervescence ceases.

-

Add the ethyl oxamate (11.7 g, 0.10 mol) synthesized in Step 1 to the flask, followed by 50 mL of ethanol to aid dissolution.

-

Stir the resulting solution vigorously at room temperature for 1-2 hours. The formation of a white precipitate indicates product formation.

-

Monitor the reaction by TLC (3:2 ethyl acetate/hexanes) until the starting material is consumed.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Dry the product in a vacuum oven at 40 °C to a constant weight. The final product, this compound, is obtained as a white to off-white solid.

Product Characterization

The synthesized compound should be characterized to confirm its identity and purity.

| Property | Expected Value | Source(s) |

| Appearance | White to yellow solid | [1] |

| Molecular Formula | C₄H₈N₂O₃ | [7] |

| Molecular Weight | 132.12 g/mol | [1][7] |

| Melting Point | 99-103 °C | [1][8] |

| ¹H-NMR (DMSO-d₆) | δ ~12.0 (s, 1H, N-OH), 7.5 (br s, 2H, -NH₂), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) | Inferred from structure |

| ¹³C-NMR (DMSO-d₆) | δ ~162 (Ester C=O), 158 (Amide C=O), 145 (C=NOH), 62 (-OCH₂), 14 (-CH₃) | Inferred from structure |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H), ~1730 (Ester C=O), ~1680 (Amide C=O), ~1640 (C=N) | Inferred from structure |

Safety and Troubleshooting

Safety:

-

Diethyl Oxalate: Irritant. Handle in a well-ventilated fume hood. Wear gloves and safety glasses.

-

Hydroxylamine Hydrochloride: Corrosive and can be a skin sensitizer. Avoid inhalation of dust and direct contact.

-

Ethanolic Ammonia: Corrosive and volatile. Work exclusively in a fume hood.

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution |

| Low yield in Step 1 | Formation of diamide (N,N'-oxamide) | Ensure slow, dropwise addition of diethyl oxalate at low temperature. Do not use a large excess of ammonia. |

| Incomplete reaction in Step 1 | Insufficient reaction time or low temperature | Allow the reaction to stir longer at room temperature and monitor closely by TLC. |

| Oily product in Step 2 | Impurities from Step 1 | Ensure the ethyl oxamate intermediate is properly purified by recrystallization before proceeding. |

| Low yield in Step 2 | Incomplete liberation of hydroxylamine | Ensure the base is added completely and the solution is stirred adequately before adding the substrate. |

Conclusion

This guide details an efficient and reliable two-step synthesis for this compound starting from the readily available diethyl oxalate. By separating the aminolysis and oximation steps, the protocol ensures high selectivity and yield. The mechanistic discussions and detailed procedures provide researchers with the necessary tools to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS NO. 10489-74-4 | ETHYL-2-OXIMINOOXAMATE, 97% | C4H8N2O3 [localpharmaguide.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-oximinooxamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oximinooxamate is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. As a Senior Application Scientist, this guide provides a comprehensive analysis of the spectroscopic data of this compound, offering field-proven insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

The structural elucidation of a molecule is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound. For this compound, a combination of NMR, IR, and MS is essential to confirm its identity, purity, and structural features.

Figure 1: 2D Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.50 | Singlet (broad) | 2H | -NH₂ |

| ~10.50 | Singlet (broad) | 1H | =N-OH |

Causality behind Predictions:

-

The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet at ~1.35 ppm corresponds to the methyl protons, which are split by the adjacent methylene protons. The downfield quartet at ~4.35 ppm is due to the methylene protons, which are deshielded by the adjacent electronegative oxygen atom and are split by the methyl protons.

-

The amide protons are expected to appear as a broad singlet around 7.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The oxime proton is typically deshielded and appears as a broad singlet at a downfield chemical shift, estimated here to be around 10.50 ppm. Its broadness is also a result of hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum should display four signals, one for each unique carbon atom in this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -O-CH₂-CH₃ |

| ~62.0 | -O-CH₂ -CH₃ |

| ~145.0 | C =NOH |

| ~160.0 | C =O |

Causality behind Predictions:

-

The ethyl group carbons appear in the upfield region, with the methyl carbon at ~14.0 ppm and the methylene carbon, deshielded by the oxygen, at ~62.0 ppm.

-

The sp² hybridized carbons of the oxime and ester carbonyl groups are significantly deshielded and appear in the downfield region of the spectrum. The oxime carbon is predicted to be around 145.0 ppm, while the ester carbonyl carbon is expected at a more downfield position of ~160.0 ppm due to the strong deshielding effect of the carbonyl oxygen.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the O-H, N-H, C=O, C=N, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400-3200 | Broad, Medium | O-H | Stretching |

| 3350-3150 | Medium | N-H | Stretching (asymmetric & symmetric) |

| ~1730 | Strong | C=O | Stretching (Ester) |

| ~1650 | Medium | C=N | Stretching (Oxime) |

| ~1250 | Strong | C-O | Stretching (Ester) |

Causality behind Predictions:

-

The O-H stretch of the oxime group is expected to be a broad band in the 3400-3200 cm⁻¹ region due to hydrogen bonding.

-

The N-H stretching vibrations of the primary amide will appear as two bands (asymmetric and symmetric) in the 3350-3150 cm⁻¹ range.

-

A strong, sharp absorption band around 1730 cm⁻¹ is a clear indicator of the ester carbonyl (C=O) stretch .

-

The C=N stretch of the oxime is typically of medium intensity and appears around 1650 cm⁻¹.

-

A strong band in the 1300-1200 cm⁻¹ region is characteristic of the C-O stretching vibration of the ester group.[1][2][3][4][5]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (Molecular Weight: 132.12 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 115 | [M - NH₃]⁺ |

| 103 | [M - C₂H₅]⁺ |

| 87 | [M - OC₂H₅]⁺ |

| 70 | [M - C₂H₅OH - N]⁺ |

| 59 | [COOC₂H₅]⁺ |

Causality behind Predictions:

-

The molecular ion peak at m/z 132 would confirm the molecular weight of the compound.

-

Loss of ammonia (NH₃) from the amide group could lead to a fragment at m/z 115.

-

Cleavage of the ethyl group from the ester would result in a fragment at m/z 103.

-

Loss of the ethoxy group (-OC₂H₅) is a common fragmentation pathway for ethyl esters, giving a peak at m/z 87.[6]

-

Further fragmentation can lead to smaller, stable ions. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and could also occur in oximes, leading to characteristic fragments.[1][4]

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

IV. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a related compound and the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) - A Related Protocol

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite

-

Acetic acid

-

Water

-

Ethanol or Ethyl acetate (for recrystallization)

-

Round-bottom flask, magnetic stirrer, ice bath, Büchner funnel

Procedure:

-

In a round-bottom flask, dissolve ethyl cyanoacetate in acetic acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Separately, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution, maintaining the temperature between 0 and 5 °C. The reaction is typically carried out at a pH of around 4.5.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

The product may precipitate from the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to obtain pure Ethyl 2-cyano-2-(hydroxyimino)acetate.[2]

Figure 3: Workflow for the Synthesis of a Related α-Oximino Ester.

NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside to remove any contaminants.

Instrumental Analysis:

-

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak.

IR Data Acquisition

Sample Preparation (ATR-FTIR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Analysis:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Data Acquisition

Sample Preparation (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

GC-MS: Prepare a dilute solution of the sample in a volatile solvent suitable for gas chromatography (e.g., dichloromethane or ethyl acetate).

Instrumental Analysis (EI-MS):

-

Introduce the sample into the ion source. For direct infusion, the solution is introduced via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph, and the separated components enter the mass spectrometer.

-

The molecules are ionized in the gas phase by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

V. Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. By understanding the expected spectral features and the causality behind them, researchers, scientists, and drug development professionals can confidently identify and characterize this important molecule. The detailed experimental protocols provide a validated framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of research findings.

References

- 1. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights o… [ouci.dntb.gov.ua]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Tautomeric Landscape of Ethyl 2-oximinooxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-oximinooxamate is a molecule of significant interest in medicinal chemistry and organic synthesis, primarily recognized for its role as a key intermediate and a ligand in coordination chemistry. Its chemical behavior is dictated by its distinct structural features, including the potential for rich tautomeric equilibria. This guide provides a comprehensive analysis of the structural characteristics of this compound, delving into its likely solid-state conformation by drawing parallels with structurally related compounds. Furthermore, we explore its tautomeric landscape, outlining the potential isomers and discussing the spectroscopic techniques pivotal for their characterization. This document serves as a crucial resource for researchers aiming to understand and manipulate the chemical properties of this versatile molecule.

Introduction: The Chemical Significance of this compound

This compound, systematically named ethyl (2Z)-2-amino-2-(hydroxyimino)acetate, is a crystalline solid with the molecular formula C₄H₈N₂O₃[1]. It belongs to the class of α-oximino esters, a group of compounds that have garnered considerable attention for their diverse applications. In the realm of drug development, derivatives of this scaffold have been investigated for a range of biological activities. Moreover, in synthetic organic chemistry, this compound and its analogs serve as valuable building blocks for the construction of more complex molecular architectures. The presence of multiple functional groups—an ester, an oxime, and an amino group—within a compact framework imparts a unique chemical reactivity and potential for diverse chemical transformations.

Synthesis and Crystallization

The synthesis of this compound typically involves the nitrosation of an appropriate precursor. A general and effective method for the synthesis of similar α-oximino esters is the reaction of an active methylene compound with a nitrosating agent. For instance, the synthesis of a related compound, ethyl 2-hydroxyimino-2-cyanoacetate, is achieved by reacting ethyl cyanoacetate with sodium nitrite in the presence of an acid[2]. A similar strategy can be employed for the synthesis of this compound, starting from ethyl 2-aminoacetate.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Dissolution of Starting Material: Dissolve ethyl 2-aminoacetate hydrochloride in a suitable solvent system, such as aqueous ethanol.

-

Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

-

Reaction: Cool the solution of the starting material in an ice bath and slowly add the sodium nitrite solution dropwise while maintaining the temperature below 5 °C.

-

Acidification: After the addition is complete, slowly add a dilute acid (e.g., hydrochloric acid) to adjust the pH to acidic conditions, promoting the formation of the oxime.

-

Isolation and Purification: The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure crystalline this compound.

The process of crystallization is critical for obtaining high-purity material suitable for analytical studies, including X-ray crystallography. Slow evaporation of the solvent from a saturated solution or controlled cooling are standard techniques to grow single crystals.

The Solid-State Structure: Insights from X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of this writing, we can infer its likely solid-state structure by examining a closely related analog, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate , for which crystallographic data exists in the Cambridge Structural Database (CSD)[3].

The analysis of this analog reveals key structural features that are likely to be conserved in this compound. The oxime group typically adopts a (Z)-configuration, which is generally the more stable isomer for α-oximino esters. The molecule is expected to be relatively planar, a consequence of the delocalization of electrons across the C=N-O-H and C=O systems.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogy)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z (molecules per unit cell) | 4 |

In the crystal lattice, intermolecular hydrogen bonding is expected to play a crucial role in stabilizing the packing of the molecules. The oxime hydroxyl group and the amino group are potent hydrogen bond donors, while the carbonyl oxygen and the oxime nitrogen are potential acceptors. A network of hydrogen bonds is likely to form, creating a stable three-dimensional supramolecular architecture.

Diagram: Predicted Molecular Structure and Key Interactions

Caption: Predicted molecular structure of this compound.

The Dynamic Nature of Tautomerism

This compound can exist in several tautomeric forms due to the migration of protons between different atoms within the molecule. The principal tautomeric equilibria to consider are the oxime-nitroso and the amide-imidol forms.

4.1. Oxime-Nitroso Tautomerism

The equilibrium between the oxime and the nitroso form is a well-known phenomenon. However, for most α-oximino compounds, the oxime tautomer is significantly more stable and is the predominant species observed under normal conditions.

4.2. Amide-Imidol Tautomerism

The presence of the amide-like functionality (-C(=NOH)-C(=O)-) allows for the possibility of amide-imidol tautomerism. The proton from the amino group can migrate to the carbonyl oxygen, resulting in an imidol tautomer.

Diagram: Tautomeric Equilibria of this compound

Caption: Potential tautomeric forms of this compound.

Spectroscopic Characterization of Tautomers

The identification and quantification of different tautomers in solution are typically achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

5.1. ¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing between tautomers. The chemical shifts of the protons involved in the tautomeric equilibrium will be significantly different for each isomer.

-

Oxime Tautomer: A characteristic signal for the oxime proton (-NOH) would be observed, typically in the downfield region of the spectrum. The amino protons (-NH₂) would also give a distinct signal.

-

Imidol Tautomer: The disappearance of the -NH₂ signal and the appearance of a new -OH signal at a different chemical shift would be indicative of the imidol form.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Spectral Analysis: Integrate the signals corresponding to the protons of the different tautomers to determine their relative populations. Temperature-dependent NMR studies can also provide valuable information about the thermodynamics of the tautomeric equilibrium.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) |

| -CH₂- (ethyl) | ~4.2 |

| -CH₃ (ethyl) | ~1.2 |

| -NH₂ | ~7.0 - 8.0 |

| -NOH (oxime) | ~10.0 - 12.0 |

| -OH (imidol) | ~9.0 - 10.0 |

5.2. ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information. The chemical shifts of the carbonyl carbon and the carbon of the C=NOH group will be sensitive to the tautomeric form.

-

Oxime Tautomer: A signal for the carbonyl carbon (C=O) and the imino carbon (C=NOH) will be present.

-

Imidol Tautomer: The carbonyl signal would be replaced by a signal for the C-OH carbon of the imidol group, which would appear at a different chemical shift.

5.3. Infrared (IR) Spectroscopy

IR spectroscopy can also offer clues about the predominant tautomer. The presence of a strong absorption band corresponding to the C=O stretching vibration would support the oxime/amide form, while its absence and the appearance of a C=N stretching band at a different frequency, along with a broad O-H stretch, could suggest the presence of the imidol tautomer.

Conclusion and Future Directions

This compound is a molecule with a rich structural and electronic landscape. While its solid-state structure awaits definitive elucidation by X-ray crystallography, analysis of closely related compounds provides a strong basis for predicting its conformation and intermolecular interactions. The potential for tautomerism adds another layer of complexity and interest to its chemical behavior. Spectroscopic techniques, particularly NMR, are indispensable tools for probing this dynamic equilibrium in solution.

Future research should focus on obtaining a single-crystal X-ray structure of this compound to definitively establish its solid-state conformation. Furthermore, detailed spectroscopic and computational studies are warranted to precisely quantify the tautomeric populations in different solvents and at various temperatures. A deeper understanding of the structure and tautomerism of this compound will undoubtedly facilitate its application in the design of new pharmaceuticals and in the development of novel synthetic methodologies.

References

Theoretical and Computational Elucidation of Ethyl 2-oximinooxamate: A Senior Application Scientist's Perspective

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies applied to the study of Ethyl 2-oximinooxamate. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of how computational chemistry serves as a powerful tool to elucidate the structural, vibrational, electronic, and optical properties of this molecule. We delve into the causality behind the selection of computational methods, from geometry optimization using Density Functional Theory (DFT) to advanced analyses including Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbitals (NBO), and Non-Linear Optical (NLO) properties. Each protocol is presented as a self-validating system, where theoretical predictions are rigorously correlated with experimental data, thereby ensuring a high degree of scientific integrity and trustworthiness.

Introduction

Oxime and oxamate derivatives are significant classes of organic compounds, frequently investigated for their diverse biological activities and applications in medicinal chemistry and materials science. This compound (CAS: 10489-74-4, Formula: C₄H₈N₂O₃) is a notable member of this family, possessing a unique electronic structure conferred by its oxime, amide, and ester functional groups.[1][2] Understanding the intricate relationship between its three-dimensional structure and its physicochemical properties is paramount for rational drug design and the development of novel materials.

Traditional experimental characterization provides invaluable data, but it often yields a time-averaged view of the molecular system. Theoretical and computational chemistry offers a complementary, atomistic-level insight that is indispensable for a complete understanding.[3] By simulating molecular behavior, we can predict and interpret spectroscopic signatures, rationalize reactivity, and screen for desirable properties before undertaking costly and time-consuming laboratory synthesis. This guide bridges the gap between raw computational output and meaningful chemical insight, demonstrating a synergistic workflow where theory and experiment converge to provide a holistic molecular portrait of this compound.

Synthesis and Spectroscopic Characterization

While the specific synthesis of this compound is achieved through established organic methodologies, the focus of this guide is its characterization.[4][5] A thorough analysis relies on a combination of spectroscopic techniques, each providing a unique piece of the molecular puzzle.

-

Fourier-Transform Infrared (FT-IR) and Fourier-Transform (FT)-Raman Spectroscopy : These techniques are fundamental for identifying the vibrational modes of the molecule's functional groups.[6][7] FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy excels at probing non-polar, symmetric vibrations.[8] The combination of both provides a more complete vibrational profile.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing critical information about the molecule's connectivity and structure in solution.[9]

-

UV-Visible (UV-Vis) Spectroscopy : This technique probes the electronic transitions within the molecule, offering insights into the conjugated systems and the energies of the frontier molecular orbitals.[10][11]

The experimental data obtained from these methods serve as the benchmark against which the accuracy of our computational models is validated.

Computational Methodology

The cornerstone of a reliable computational study is a robust and well-validated methodology. The protocol described here is designed to ensure that the theoretical results are a faithful representation of the molecule's actual behavior.

Experimental Protocol: Computational Workflow

-

Structure Input and Conformational Analysis :

-

The initial 3D structure of this compound is drawn using molecular modeling software.

-

A conformational analysis is performed by systematically rotating the rotatable single bonds (e.g., C-C, C-O) to identify all possible low-energy conformers.[12] This step is crucial because the global minimum energy conformer is the most populated and thus most representative structure.[13][14]

-

-

Geometry Optimization :

-

Each identified conformer is subjected to geometry optimization. This process computationally "relaxes" the structure to its lowest energy state.

-

Methodology : Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.

-

Basis Set : The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) on all atoms to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[15]

-

-

Vibrational Frequency Calculation :

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose : This calculation serves two purposes:

-

-

Spectral Data Analysis :

-

Scaling : Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They are corrected using a standard scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)).

-

Assignment : The vibrational modes are assigned to specific bond stretches, bends, and torsions using Potential Energy Distribution (PED) analysis, often with software like VEDA.[15]

-

-

Calculation of Molecular Properties :

-

Using the optimized geometry, a suite of additional properties is calculated, including NMR chemical shifts (using the GIAO method), UV-Vis electronic transitions (using TD-DFT), NBO, MEP, and NLO properties.

-

Caption: A flowchart of the computational workflow.

Results and Discussion

This section synthesizes the computational results, consistently grounding them in established chemical principles and comparing them with experimental data where applicable.

Vibrational Spectroscopy Analysis

The calculated vibrational spectra provide a powerful tool for interpreting the experimental FT-IR and FT-Raman data.[18][19] By correlating the computed frequencies (after scaling) with the observed bands, we can achieve an unambiguous assignment of the molecule's vibrational modes.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED) |

| O-H Stretch (oxime) | ~3350 | - | ~3345 | ν(O-H) |

| N-H Stretch (amide) | ~3200 | ~3195 | ~3198 | ν(N-H) |

| C-H Stretch (ethyl) | ~2980 | ~2975 | ~2978 | ν(C-H) |

| C=O Stretch (ester) | ~1740 | ~1738 | ~1742 | ν(C=O) ester |

| C=O Stretch (amide) | ~1680 | ~1675 | ~1683 | ν(C=O) amide |

| C=N Stretch (oxime) | ~1650 | ~1648 | ~1651 | ν(C=N) |

| N-O Stretch | ~950 | ~948 | ~952 | ν(N-O) |

Note: Experimental values are typical and may vary. Calculated values are based on the B3LYP/6-311++G(d,p) level of theory.

Vibrational Optical Activity (VCD and ROA) : For chiral molecules, VCD and ROA provide information about the absolute configuration and conformation in solution.[20][21][22] These techniques measure the differential interaction of the molecule with left and right circularly polarized light during infrared absorption (VCD) and Raman scattering (ROA).[23][24] Computational prediction of VCD and ROA spectra is highly sensitive to the molecular conformation and provides a definitive method for assigning the absolute stereochemistry of chiral centers.[21]

Caption: The synergy between experiment and theory.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of chemical reactivity prediction.[25][26] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[27]

-

HOMO : Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.

-

LUMO : Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability.[28]

For this compound, the HOMO is typically localized on the oxime and amide nitrogen and oxygen atoms, while the LUMO is distributed across the carbonyl groups and the C=N bond. This distribution indicates the molecule's potential reactivity sites.

Table 2: Calculated FMO Properties

| Parameter | Value (eV) | Implication |

| E_HOMO | -7.5 | Electron-donating ability |

| E_LUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 6.3 | High kinetic stability, low reactivity |

Note: Values are illustrative and depend on the level of theory.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential mapped onto the molecule's electron density surface.[29] It provides an intuitive guide to chemical reactivity.[30]

-

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These are the most favorable sites for electrophilic attack and hydrogen bonding interactions.[31][32] In this compound, these regions are found around the carbonyl oxygens and the oxime oxygen.

-

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack.[33] These regions are typically located around the hydrogen atoms, particularly the acidic oxime and amide protons.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the familiar Lewis structure concept.[34][35] This method provides profound insights into intramolecular interactions.[36]

The key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) of donor-acceptor interactions.[37] For example, the interaction between a lone pair on an oxygen atom (donor) and an adjacent anti-bonding C=O orbital (acceptor) signifies hyperconjugation, which stabilizes the molecule. Large E(2) values indicate significant intramolecular charge transfer and electron delocalization.

Non-Linear Optical (NLO) Properties

Materials with significant NLO properties are crucial for modern photonic and optoelectronic technologies.[38][39] The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β).[40] Molecules with large dipole moments, extended π-conjugated systems, and strong intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups tend to exhibit high β values.[41][42] Computational chemistry allows for the direct calculation of these parameters, enabling the in silico screening of candidate molecules for NLO applications. The structure of this compound, with its donor (e.g., -OH, -NH₂) and acceptor (e.g., -C=O) groups, suggests potential for NLO activity.

Conclusion

The integration of theoretical and computational chemistry provides an unparalleled level of detail in the study of this compound. This guide has outlined a systematic workflow that begins with fundamental geometry optimization and extends to the prediction of a wide array of molecular properties. By using DFT calculations, we can reliably assign complex vibrational spectra, identify reactive sites through FMO and MEP analyses, quantify intramolecular stabilizing interactions via NBO analysis, and predict potential for advanced applications like non-linear optics. This synergistic approach, which validates theoretical models against experimental data, embodies the principles of modern chemical research, accelerating discovery and enabling the rational design of molecules with tailored functionalities.

References

- 1. This compound 97 10489-74-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. arxiv.org [arxiv.org]

- 4. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epequip.com [epequip.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories [eag.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Combined NMR and UV–Vis Approach to Evaluate Radical Scavenging Activity of Rosmarinic Acid and Other Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Unified View of Vibrational Spectroscopy Simulation through Kernel Density Estimations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational analysis of the vibrational spectra and structure of aqueous cytosine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. researchgate.net [researchgate.net]

- 20. voa7.voaconference.com [voa7.voaconference.com]

- 21. Vibrational optical activity: From discovery and development to future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of IR and Raman forms of vibrational optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Infrared and Raman vibrational optical activity: theoretical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anharmonic Effects on Vibrational Spectra Intensities: Infrared, Raman, Vibrational Circular Dichroism and Raman Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. Frontier Molecular Orbital Theory | PPTX [slideshare.net]

- 29. MEP [cup.uni-muenchen.de]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. NBO [cup.uni-muenchen.de]

- 35. q-chem.com [q-chem.com]

- 36. juniperpublishers.com [juniperpublishers.com]

- 37. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 38. apps.dtic.mil [apps.dtic.mil]

- 39. mdpi.com [mdpi.com]

- 40. asianpubs.org [asianpubs.org]

- 41. mdpi.com [mdpi.com]

- 42. ijstr.org [ijstr.org]

An In-depth Technical Guide on the Chemical Stability and Degradation of Ethyl 2-oximinooxamate

Introduction: The Pivotal Role of Ethyl 2-oximinooxamate in Modern Synthesis

This compound is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its utility is particularly pronounced as a superior coupling additive in peptide synthesis, where it demonstrates a remarkable capacity to suppress racemization during the formation of amide bonds.[1] This attribute, coupled with a more favorable thermal decomposition profile compared to traditional benzotriazole-based reagents, positions this compound as a safer and highly effective alternative.[1] Furthermore, its oxime moiety serves as a versatile ligand for transition metals, finding applications in coordination chemistry and catalysis.[1] The compound also acts as a crucial intermediate in the synthesis of biologically active molecules, including metalloprotease inhibitors.[1]

Given its integral role in these critical applications, a comprehensive understanding of the chemical stability and degradation pathways of this compound is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of its stability profile, outlining potential degradation mechanisms under various stress conditions and offering robust protocols for conducting forced degradation studies.

Core Chemical Structure and Inherent Stability

This compound possesses a molecular formula of C₄H₈N₂O₃ and a molecular weight of 132.12 g/mol .[2][3] The molecule's structure, featuring an oxime, an ester, and an amide-like functional group, dictates its reactivity and susceptibility to degradation.

Under normal storage conditions, this compound is considered stable.[2] However, its integrity can be compromised by exposure to incompatible materials and harsh environmental factors. The primary functional groups susceptible to degradation are the ester and the oxime moieties.

Principal Degradation Pathways and Mechanisms

The degradation of this compound can be anticipated to proceed through several key pathways, primarily driven by hydrolysis, oxidation, and photolysis. Understanding these mechanisms is crucial for predicting potential degradants and developing stability-indicating analytical methods.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis represents a significant degradation pathway for this compound, targeting both the ester and the oxime functionalities. The rate and products of hydrolysis are highly dependent on the pH of the environment.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester linkage is susceptible to cleavage, yielding ethanol and 2-oximinooxamic acid. Concurrently, the oxime group can undergo hydrolysis to form the corresponding keto-amide and hydroxylamine.[4][5] Oximes are generally more resistant to hydrolysis than analogous hydrazones, but the reaction can be facilitated by heating in the presence of inorganic acids.[4][6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to produce the corresponding carboxylate salt and ethanol. The oxime group is generally more stable to base-catalyzed hydrolysis. However, strong basic conditions can lead to decomposition.[2]

Oxidative Degradation

This compound is susceptible to degradation by strong oxidizing agents.[2] The oxime functional group is the primary target for oxidation.

-

Oxidative Cleavage: Treatment with oxidizing agents can lead to the cleavage of the C=N bond of the oxime, regenerating the parent carbonyl compound, which in this case would be an ethyl glyoxylate derivative.[8][9][10] Depending on the oxidant, further oxidation of the molecule may occur. The reaction can proceed through the formation of iminoxyl radicals.[11]

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in oximes.[12][13][14] For this compound, potential photolytic degradation pathways include:

-

Photo-Beckmann Rearrangement: Upon irradiation, oximes can undergo a rearrangement to form amides.[15][16] This would result in a structural isomer of the parent molecule.

-

N-O Bond Cleavage: Photolysis can also lead to the homolytic cleavage of the N-O bond, generating iminyl radicals.[17] These highly reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.

-

Geometric Isomerization: A common photoreaction for oximes is E/Z (syn/anti) isomerization around the C=N double bond.[13] While this does not change the chemical composition, it can affect the compound's physical properties and biological activity.

Thermal Degradation

While considered to have a favorable thermal profile compared to some alternatives, exposure to excess heat can lead to the decomposition of this compound.[2] The likely hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2] The thermal degradation of related oxalate compounds has been studied and generally proceeds through the loss of gaseous products.[18][19][20]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods, as mandated by ICH guidelines.[21][22][23] The following are detailed protocols for subjecting this compound to various stress conditions.

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies.[24][25]

-

Instrumentation: HPLC with a photodiode array (PDA) detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm particle size) is a suitable starting point.[26]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from its more polar or non-polar degradants.

-

Detection: The PDA detector should be set to monitor a wavelength range that includes the absorbance maximum of this compound and potential degradants.

-

Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then used for the individual stress studies.

Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[26]

1. Acid Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

- Incubate the solution at 60°C for 24 hours.

- Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

- Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before dilution and injection into the HPLC system.[27]

2. Base Hydrolysis

- To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

- Keep the solution at room temperature for 8 hours.

- Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).

- Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before dilution and analysis.[27]

3. Oxidative Degradation

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

- Store the solution at room temperature, protected from light, for 24 hours.

- Monitor the reaction at regular intervals.

- Dilute the samples with the mobile phase before HPLC analysis.[22][27]

4. Thermal Degradation

- Place a known amount of solid this compound in a thermostatically controlled oven at 80°C for 48 hours.

- Also, reflux the stock solution at 60°C for 8 hours.

- At the end of the exposure period, dissolve the solid sample in the solvent and dilute the refluxed solution for analysis.

5. Photolytic Degradation

- Expose the stock solution and solid this compound to UV light (254 nm and 365 nm) and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[27]

- A control sample should be kept in the dark under the same temperature conditions.

- At the end of the exposure, prepare the samples for HPLC analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to display the data.

| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants | Retention Time (min) of Major Degradants |

| 0.1 M HCl | 24 hours | 60°C | Data | Data | Data |

| 0.1 M NaOH | 8 hours | Room Temp. | Data | Data | Data |

| 3% H₂O₂ | 24 hours | Room Temp. | Data | Data | Data |

| Thermal (Solid) | 48 hours | 80°C | Data | Data | Data |

| Thermal (Solution) | 8 hours | 60°C | Data | Data | Data |

| Photolytic (UV/Vis) | As per ICH Q1B | Ambient | Data | Data | Data |

Data to be filled from experimental results.

The peak purity of the parent drug should be assessed using the PDA detector to ensure that the chromatographic peak is not due to co-eluting species. Mass balance should be calculated to account for the parent drug and all degradation products. A mass balance of 95-105% is generally considered acceptable.

Conclusion: Ensuring the Integrity of a Key Synthetic Tool

This compound is a valuable compound in modern organic and medicinal chemistry. A thorough understanding of its chemical stability and degradation pathways is essential for its effective and safe use. This guide has outlined the principal degradation mechanisms, including hydrolysis, oxidation, photolysis, and thermal decomposition. The provided experimental protocols for forced degradation studies offer a robust framework for researchers to investigate the stability of this molecule and to develop and validate stability-indicating analytical methods. By applying these principles and methodologies, scientists can ensure the quality, efficacy, and safety of processes and products that rely on this important synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.fi [fishersci.fi]

- 3. scbt.com [scbt.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxime radicals: generation, properties and application in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. Oxime as a general photocage for the design of visible light photo-activatable fluorophores - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05351E [pubs.rsc.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]

- 19. scilit.com [scilit.com]

- 20. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 21. scispace.com [scispace.com]

- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 23. biomedres.us [biomedres.us]

- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 25. researchgate.net [researchgate.net]

- 26. jocpr.com [jocpr.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility of Ethyl 2-Oximinooxamate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. Ethyl 2-oximinooxamate, a key building block in the synthesis of various biologically active compounds, including metalloprotease inhibitors, presents a unique solubility profile due to its combination of polar functional groups.[1] This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically determine and interpret the solubility of this compound in a range of organic solvents. Moving beyond a simple data repository, this document outlines the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and details the subsequent data analysis required to model solubility behavior. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process optimization, purification, and formulation design.

Introduction: The Critical Role of Solubility

This compound (CAS: 10489-74-4) is a valued intermediate in medicinal chemistry, primarily for its role as a precursor in the development of novel therapeutic agents.[1][2] Its utility in peptide coupling and coordination chemistry underscores the need for a thorough understanding of its physicochemical properties.[1] Among these, solubility is paramount. The ability to dissolve this compound in a suitable solvent dictates the feasibility of a chemical reaction, the efficiency of purification via crystallization, and the ultimate success of formulating a stable and bioavailable drug product.[3][4]

This technical guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides not just theoretical knowledge but a practical, field-proven approach to:

-

Predicting solubility behavior based on molecular structure.

-

Selecting an appropriate range of solvents for screening.

-

Executing a reliable experimental protocol to quantify solubility.

-

Analyzing and modeling the resulting data for thermodynamic insights.

Physicochemical Profile and Solubility Prediction

Understanding the molecular structure of this compound is the first step in predicting its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 10489-74-4 | [1][5] |

| Molecular Formula | C₄H₈N₂O₃ | [1][5] |

| Molecular Weight | 132.12 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [1] |

| Melting Point | 99-103 °C | [2][6] |

| Functional Groups | Ester, Oxime, Amine | |

The molecule possesses both hydrogen bond donors (the oxime -OH and amine -NH) and acceptors (the carbonyl and oxime oxygens, and the amine nitrogen). It also contains a non-polar ethyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties. The principle of "like dissolves like" provides a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[7][8] We can predict that this compound will exhibit appreciable solubility in polar protic and aprotic solvents capable of hydrogen bonding, while its solubility in non-polar hydrocarbon solvents is expected to be limited.[9]

Solvent Selection Strategy

A systematic evaluation of solubility should involve a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities. The choice of solvents is a critical experimental decision driven by the need to map the compound's full solubility profile.

Table 2: Recommended Solvents for Solubility Screening

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Rationale |

|---|---|---|---|---|

| Water | Polar Protic | 10.2 | 80.1 | Establishes baseline aqueous solubility. |

| Methanol | Polar Protic | 5.1 | 33.0 | Polar alcohol, strong H-bonding capability. |

| Ethanol | Polar Protic | 4.3 | 24.5 | Common process solvent, good H-bonding. |

| Isopropanol | Polar Protic | 3.9 | 19.9 | Less polar alcohol, for observing trends. |

| Acetone | Polar Aprotic | 5.1 | 21.0 | H-bond acceptor, common solvent. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Ester solvent, relevant for synthesis/purification. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Common in chromatography and synthesis. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Cyclic ether, moderate polarity. |

| Dichloromethane | Non-polar | 3.1 | 9.1 | Chlorinated solvent for less polar interactions. |

| Toluene | Non-polar | 2.4 | 2.4 | Aromatic hydrocarbon, tests non-polar solubility. |

| Hexane | Non-polar | 0.1 | 1.9 | Aliphatic hydrocarbon, baseline for non-polar insolubility. |

Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[3] It ensures that the solution has reached saturation, providing a true measure of the compound's solubility at a given temperature.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To accurately measure the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

20 mL glass vials with PTFE-lined screw caps

-

Analytical balance (±0.01 mg)

-

Temperature-controlled orbital shaker or magnetic stirrer plate

-

Syringes (1-5 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 20 mL vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[3]

-

Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to 25 °C. Agitate the slurry at a constant speed (e.g., 200 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot (e.g., 2 mL) of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter material.

-

Dilution: Collect the subsequent filtrate into a pre-weighed volumetric flask. Accurately dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). Record the dilution factor.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The concentration is typically determined against a multi-point calibration curve prepared from stock solutions of known concentrations.

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L using the measured concentration, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the isothermal shake-flask method.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data is obtained, particularly at different temperatures, it can be correlated with thermodynamic models to derive valuable insights into the dissolution process.[10]

The mole fraction solubility (x) is often used for thermodynamic analysis. The temperature dependence of solubility can be described by several semi-empirical models, including the modified Apelblat equation and the van't Hoff equation.[11][12]

Modified Apelblat Equation: ln(x) = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the experimental data. This model is widely used due to its accuracy in correlating solubility data.[10]

Thermodynamic Parameters: From the temperature-dependent data, apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can be calculated.[12] A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature.[10]

Diagram 2: Data Analysis and Modeling Workflow

References

- 1. This compound|High-Purity Reagent [benchchem.com]

- 2. ETHYL-2-OXIMINOOXAMATE, 97% | 10489-74-4 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CAS NO. 10489-74-4 | ETHYL-2-OXIMINOOXAMATE, 97% | C4H8N2O3 [localpharmaguide.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of Ethyl 2-oximinooxamate by High-Performance Liquid Chromatography (HPLC)

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 2-oximinooxamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals where its purity is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into chromatographic principles, method validation according to ICH guidelines, and practical execution. We will explore the causality behind experimental choices, establish a self-validating protocol through rigorous system suitability testing, and provide a detailed, actionable methodology for immediate application.

Introduction: The Analytical Imperative

This compound (CAS No: 10489-74-4) is a key building block in medicinal chemistry, notably serving as a precursor in the synthesis of various biologically active compounds, including metalloprotease inhibitors.[1] In any synthetic pathway destined for pharmaceutical application, the purity of each intermediate directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Undetected impurities can carry through the synthetic route, potentially leading to undesired side effects, reduced therapeutic efficacy, or batch-to-batch inconsistency.

Therefore, a precise, accurate, and reliable analytical method to quantify the purity of this compound and profile its potential impurities is not merely a quality control measure; it is a foundational requirement for successful drug development. HPLC, with its high resolution and quantitative accuracy, stands as the technique of choice for this purpose.[3]

Method Development: A Rationale-Driven Approach

The molecular structure of this compound, featuring polar functional groups such as an oxime, an amine, and an ester, classifies it as a polar compound.[1] This inherent polarity is the central challenge in developing a reversed-phase (RP-HPLC) method, as traditional C18 stationary phases struggle to adequately retain highly polar analytes, often resulting in elution near the solvent front (void volume).[4][5] Our strategy is therefore built around enhancing retention and achieving optimal separation from potential impurities.

Stationary Phase Selection: Mitigating Polarity Challenges

The primary consideration is to select a column that prevents poor retention of our target analyte.

-

Rationale: Standard C18 columns can suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases required to retain polar compounds, leading to irreproducible retention times.[6]

-

Recommended Approach: Employ a modern, aqueous-stable C18 column. These columns feature polar modifications, such as polar-embedding or polar-endcapping, which allow them to remain fully wetted even in 100% aqueous mobile phases.[7] This ensures stable retention and robust performance. An alternative is a phenyl-hexyl phase, which can offer different selectivity for aromatic impurities.

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition is critical for achieving the desired chromatographic separation.

-

Aqueous Phase & pH Control: A buffered aqueous phase is necessary to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times and symmetrical peak shapes. The oxime group in this compound suggests a pKa that requires pH control. A phosphate or acetate buffer in the pH range of 3.0-4.0 is a logical starting point. At this acidic pH, the residual silanols on the silica backbone are protonated, minimizing undesirable secondary interactions that can cause peak tailing.

-

Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.[8]

-

Elution Mode (Isocratic vs. Gradient): A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, is highly recommended. This approach ensures that the main polar analyte, this compound, is well-retained and resolved at the beginning of the run, while also allowing for the efficient elution of any less polar impurities that may be present, ultimately saving analysis time.

The Self-Validating Protocol: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately for the intended method.[9][10] This is achieved through System Suitability Testing (SST), a series of checks that form an integral part of the analytical procedure.[11] SST ensures the trustworthiness of the results generated on a given day.[12]